Ropivacaine

Overview

Description

Ropivacaine is a long-acting amide-type local anesthetic introduced in the 1990s as a safer alternative to bupivacaine. It is a single-enantiomer (S-enantiomer) compound, which confers reduced cardiovascular (CV) and central nervous system (CNS) toxicity compared to racemic mixtures like bupivacaine . Chemically, it is a propyl homologue of bupivacaine, with lower lipid solubility, higher plasma clearance (0.82 L/min), shorter elimination half-life (~1.8 hours), and similar protein binding (94%) . These properties contribute to its favorable safety profile, particularly in obstetric and regional anesthesia, where it provides effective sensory blockade with minimal motor impairment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ropivacaine is synthesized through the resolution of racemic pipecoloxylidide in non-ketonic solvents to obtain (S)-pipecoloxylidide. This is followed by N-propylation in water as the reaction medium to produce (S)-ropivacaine base. The base is then converted to this compound hydrochloride monohydrate in one step and recrystallized from isopropanol .

Industrial Production Methods

Industrial production of this compound involves the use of multivesicular liposome formulations for sustained delivery. These formulations are prepared by the multiple emulsion method, which includes steps like washing with phosphate-buffered saline and harvesting by centrifugation .

Chemical Reactions Analysis

Types of Reactions

Ropivacaine undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, primarily CYP1A2, leading to the formation of 3-hydroxy-ropivacaine.

Reduction: Not commonly reported for this compound.

Substitution: Involves the replacement of hydrogen atoms with other functional groups, though specific examples are limited.

Common Reagents and Conditions

Oxidation: CYP1A2 enzyme is the primary catalyst for the oxidation of this compound to 3-hydroxy-ropivacaine.

Major Products

3-Hydroxy-ropivacaine: The primary metabolite formed through oxidation.

Scientific Research Applications

Ropivacaine is a long-acting amide local anesthetic agent that reversibly inhibits sodium ion influx in nerve fibers, blocking impulse conduction . It is used in regional anesthesia for surgery, labor pain, and postoperative pain management . this compound's efficacy has been evaluated in numerous clinical trials, often in comparison to bupivacaine or levobupivacaine . It is also being studied for use in chronic pain management .

Pharmacology and Mechanism of Action

this compound, an optically pure S(-) enantiomer, belongs to the pipecoloxylidide group of local anesthetics . It is less lipophilic than bupivacaine, reducing its ability to penetrate large, myelinated motor fibers, which results in a reduced motor blockade . this compound acts selectively on pain-transmitting Aδ and C nerves rather than Aβ fibers involved in motor function . The drug displays linear and dose proportional pharmacokinetics (up to 80 mg administered intravenously), is metabolized extensively in the liver, and is excreted in urine .

Clinical Applications

this compound is effective as a regional anesthetic when administered via several routes . Research indicates that this compound is commonly used in nerve blocks, and its combination with dexmedetomidine is a research hotspot .

- Surgical Anesthesia Clinical trials have confirmed this compound's effectiveness as a regional anesthetic for various routes of administration .

- Labor Pain this compound is utilized for pain management during labor .

- Postoperative Pain this compound is also used to manage pain after surgical procedures .

- Chronic Pain Management In recent years, this compound has been evaluated for managing chronic pain through various methods .

- Epidural Steroid Injections this compound is used in epidural steroid injections for lower back pain, a common cause of functional limitation and work absence . It is less painful compared to bupivacaine or when combined with steroids . Types of epidural steroid injections include interlaminar, transforaminal, and caudal, each with varying levels of evidence for different conditions like lumbar disc herniation and spinal stenosis .

Adverse Effects

this compound is generally well-tolerated . Common adverse events include hypotension, nausea, vomiting, bradycardia, and headache, which are consequences of nerve block and occur at similar rates as with bupivacaine .

Case Study: this compound Withdrawal Syndrome

A case report describes a patient who developed agitation, generalized tremor, tachycardia, and tachypnea two hours after a this compound infusion unexpectedly ran out . These symptoms resolved 30 minutes after reinitiating epidural this compound . The patient was successfully weaned off this compound by gradually reducing the infusion rate over a week . This case suggests that this compound withdrawal can occur, although it had not been previously described in the literature .

Analytical Methodologies

Various analytical techniques are used to study this compound pharmacokinetics, including HPLC-UV with different reversed-phase columns and extraction methods for plasma and human serum samples .

Mechanism of Action

Ropivacaine exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This is achieved through the reversible inhibition of sodium ion influx in nerve fibers . Additionally, this compound has a dose-dependent inhibition of potassium channels, further contributing to its anesthetic effects .

Comparison with Similar Compounds

Ropivacaine is most frequently compared to bupivacaine and levobupivacaine, its structural analogs. Key differences in physicochemical properties, pharmacokinetics, and clinical outcomes are summarized below.

Physicochemical and Pharmacokinetic Profiles

| Property | This compound | Bupivacaine | Levobupivacaine |

|---|---|---|---|

| Lipid Solubility | Low | High | Moderate |

| Protein Binding (%) | 94 | 95 | 95 |

| Plasma Clearance (L/min) | 0.82 | 0.47 | 0.64 |

| Elimination Half-life | ~1.8 hours | ~3.5 hours | ~2.5 hours |

| Relative Potency | 0.6 (vs. bupivacaine) | 1 (reference) | 0.8–1.0 |

This compound’s lower lipid solubility reduces its penetration into myelinated motor fibers, enabling selective sensory blockade at low concentrations (e.g., 0.1–0.2% for labor analgesia) . Its higher plasma clearance and shorter half-life minimize systemic accumulation, lowering the risk of toxicity .

This compound vs. Bupivacaine

- Labor Analgesia: Potency: this compound is 60% as potent as bupivacaine. Studies using minimum local analgesic concentration (MLAC) found epidural this compound required 0.166% vs. 0.098% for bupivacaine . Motor Block: this compound 0.2% causes significantly less motor blockade (Bromage score ≤1 in 90% vs. 70% with bupivacaine) . Outcomes: No significant differences in operative delivery rates or neonatal Apgar scores .

Surgical Anesthesia :

Toxicity :

This compound vs. Levobupivacaine

- Both agents showed equivalent sensory blockade, but this compound had a marginally better safety profile .

- Systemic Pharmacokinetics : Levobupivacaine exhibits slower plasma clearance (0.64 L/min vs. 0.82 L/min for this compound) and longer half-life (~2.5 hours), increasing the risk of accumulation with prolonged infusion .

This compound vs. Mepivacaine

- In interscalene brachial plexus blocks, 0.75% this compound provided longer analgesia (12.1 hours) vs. 1.5% mepivacaine (4.5 hours) .

Key Clinical Studies and Outcomes

Biological Activity

Ropivacaine is a widely used local anesthetic belonging to the amide group, known for its efficacy in pain management. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, clinical applications, and recent research findings.

Pharmacological Properties

This compound exhibits several notable pharmacological characteristics:

- Mechanism of Action : this compound works by inhibiting sodium ion influx through voltage-gated sodium channels in nerve membranes, leading to a decrease in neuronal excitability and reversible conduction block of nerve impulses. This action is dose-dependent and is complemented by the inhibition of potassium channels, which enhances its analgesic effects .

- Pharmacokinetics : this compound demonstrates linear pharmacokinetics up to an 80 mg intravenous dose. Following epidural administration of 150 mg, it displays biphasic absorption with an initial half-life of approximately 14 minutes and a secondary phase with a half-life of about 4.2 hours. It is highly protein-bound (90-94%), primarily to α1-acid glycoprotein .

- Toxicity Profile : Compared to bupivacaine, this compound has a lower risk of cardiotoxicity and neurotoxicity, making it a safer option for regional anesthesia . Studies indicate that systemic concentrations remain below known toxicity thresholds after intra-articular injections .

Antibacterial Activity

This compound also exhibits in vitro antibacterial properties , inhibiting the growth of various bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

This antibacterial effect adds an additional dimension to its clinical utility, particularly in surgical settings where infection risk is a concern .

Clinical Applications

This compound is utilized in various clinical scenarios, including:

- Regional Anesthesia : It is frequently employed in epidural and peripheral nerve blocks due to its effective analgesic properties with minimal motor block effects.

- Postoperative Pain Management : Clinical trials have demonstrated that this compound provides effective pain relief post-surgery. For instance, a randomized controlled trial showed that patients receiving intra-articular this compound following knee arthroscopy reported significantly lower pain scores compared to those receiving saline or bupivacaine .

Research Findings and Case Studies

Recent studies highlight the efficacy and safety profile of this compound:

- Efficacy in Surgical Settings : A study involving 282 patients compared the analgesic effects of intra-articular injections of this compound (0.75%) and bupivacaine (0.5%). Results indicated that this compound was effective in reducing pain scores at various time points post-surgery, confirming its role as a superior analgesic in certain contexts .

- Anticancer Properties : Emerging research suggests that this compound may influence cancer cell behavior. For instance, one study found that it promotes apoptosis in hepatocellular carcinoma cells through mitochondrial damage and caspase-3 activation . Another study indicated that this compound inhibits lung cancer cell malignancy by modulating specific cellular pathways .

Data Summary

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which ropivacaine exerts its sodium channel-blocking effects, and how do these compare to other local anesthetics like bupivacaine?

- Methodological Answer : this compound’s sodium channel inhibition can be quantified using electrophysiological assays (e.g., patch-clamp techniques) to measure half-maximal inhibitory concentrations (IC50) in cell lines such as COS-6. Comparative studies with bupivacaine should standardize experimental conditions (e.g., pH, temperature) and utilize concentration-response curves to assess potency differences .

Q. How is the median effective dose (ED50) of this compound determined in preclinical models for neurotoxicity or convulsive thresholds?

- Methodological Answer : The sequential experimental method (e.g., Dixon’s up-and-down or probit analysis) is employed in rodent models. For example, ED50 for convulsions can be determined by administering incremental doses intravenously and monitoring seizure onset via behavioral scoring and electroencephalography (EEG). Statistical adjustments for age-dependent pharmacokinetics (e.g., neonatal vs. adult rats) are critical .

Q. What are the standard methodologies for assessing this compound’s cardiovascular toxicity in human trials?

- Methodological Answer : Randomized double-blind trials with intravenous infusions (e.g., 10 mg/min) monitor cardiovascular parameters via interpretive electrocardiography (ECG) for PR/QRS intervals and echocardiography for stroke volume/ejection fraction. Plasma concentrations are correlated with toxicity thresholds (e.g., arrhythmias) .

Advanced Research Questions

Q. How do experimental designs account for contradictory findings in this compound’s efficacy across different nerve block models?

- Methodological Answer : Discrepancies arise from variations in nerve block type (e.g., brachial plexus vs. epidural), adjuvant use (e.g., dexamethasone), or outcome definitions (e.g., analgesia duration). Meta-regression in systematic reviews can isolate confounding variables. Sensitivity analyses (e.g., excluding studies with high bias risk) enhance robustness .

Q. What molecular pathways link this compound to oxidative stress in endothelial cells, and how are these pathways experimentally validated?

- Methodological Answer : Live-cell imaging with ROS-sensitive dyes (e.g., DCFH-DA) quantifies superoxide levels in HUVECs treated with this compound. Gene expression analysis (qPCR) for redox enzymes (SOD1, GPX4) and rescue experiments with antioxidants (e.g., dexamethasone) confirm pathway involvement .

Q. How can researchers address interspecies variability when translating this compound’s anti-tumor effects from in vitro to in vivo models?

- Methodological Answer : Orthotopic renal cell carcinoma (RCC) models in rodents validate in vitro findings (e.g., lncRNA RMRP/EZH2/CCDC65 axis modulation). Pharmacokinetic-pharmacodynamic (PK/PD) modeling ensures clinically relevant dosing. RNA sequencing of tumor biopsies post-treatment identifies conserved pathways .

Q. Methodological Frameworks

Q. What statistical approaches optimize the determination of this compound’s therapeutic window in heterogeneous patient populations?

- Methodological Answer : Bayesian hierarchical models account for covariates (e.g., age, renal function). Subgroup analyses in meta-analyses (RevMan 5.4) stratify data by surgery type or adjuvant use. The GRADE framework evaluates evidence quality for clinical guidelines .

Q. How should researchers design studies to resolve contradictions between this compound’s analgesic efficacy and inflammatory side effects (e.g., maternal fever)?

- Methodological Answer : Dual-outcome trials measure analgesia (visual analog scale) and inflammatory markers (IL-6, TNF-α) in parallel. Mechanistic studies using siRNA knockdown of TRPV1 or COX-2 in dorsal root ganglia clarify molecular drivers .

Q. Data Analysis and Reporting

Q. What are best practices for reporting this compound’s concentration-dependent effects in preclinical studies?

- Methodological Answer : Follow NIH guidelines for preclinical reporting: detail animal strain, this compound formulation (e.g., racemic vs. enantiopure), and blinding protocols. Use CONSORT extensions for animal studies to ensure reproducibility .

Q. How can gene expression data from this compound-treated cells be standardized for cross-study comparisons?

Properties

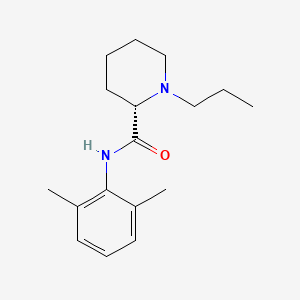

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMNUMMKYBVTFN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040187 | |

| Record name | Ropivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ropivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.53e-01 g/L | |

| Record name | Ropivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ropivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Local anesthetics like ropivacaine block the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Specifically, they block the sodium channel and decrease chances of depolarization and consequent action potentials. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. | |

| Record name | Ropivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

84057-95-4, 98626-61-0 | |

| Record name | Ropivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84057-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropivacaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084057954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ropivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-piperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IO5LYA57N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ropivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.